4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid
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Overview
Description
4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzoic acid moiety linked to a chromen-2-one structure through an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid typically involves the esterification of 4-ethyl-2-oxo-2H-chromen-7-ol with a suitable benzoic acid derivative. One common method involves the activation of the carboxylic acid group using N,N’-carbonyldiimidazole, followed by the reaction with the chromen-2-one derivative . The reaction is usually carried out in an organic solvent such as dichloromethane at ambient temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The chromen-2-one moiety can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the chromen-2-one structure can be reduced to form dihydro derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The chromen-2-one moiety can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects . Additionally, its ability to generate reactive oxygen species can contribute to its anticancer properties by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl benzoic acid
- 4-methyl-2-oxo-2H-chromen-7-yl acetate
- 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
Uniqueness
4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid is unique due to the presence of the ethyl group at the 4-position of the chromen-2-one moiety, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
Biological Activity
4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid is a compound belonging to the coumarin family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H18O5, with a molecular weight of 314.34 g/mol. Its structure incorporates a coumarin moiety, which is known for various bioactive properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of coumarin derivatives, including those similar to this compound. For instance, a study evaluated various coumarin analogues against Gram-positive and Gram-negative bacteria as well as fungal strains. The results indicated significant antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 1 to 25 µg/mL against pathogens such as Staphylococcus aureus and Candida albicans .
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
This compound | S. aureus | 6.25 |
This compound | C. albicans | 12.5 |
Anticancer Activity
The potential anticancer effects of coumarin derivatives have also been investigated. Compounds structurally related to this compound were found to exhibit cytotoxicity against various cancer cell lines, including breast and colon cancer cells. A study demonstrated that these compounds induced apoptosis in cancer cells through the activation of caspase pathways .
The biological activity of coumarin derivatives is often attributed to their ability to interact with cellular targets, including enzymes involved in metabolic pathways and DNA synthesis. For example, coumarins have been shown to inhibit topoisomerases, which are crucial for DNA replication and transcription . This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells.
Structure–Activity Relationship (SAR)
The structure–activity relationship of coumarins indicates that substitutions on the phenolic ring significantly influence their biological activities. Electron-donating groups tend to enhance antimicrobial potency while electron-withdrawing groups may reduce it . The presence of functional groups such as hydroxyl or methoxy on the coumarin structure has been associated with increased bioactivity.
Case Studies
- Study on Antimicrobial Efficacy : A series of coumarin derivatives were synthesized and tested against various pathogens. The study found that compounds with hydrophilic substituents exhibited enhanced activity against E. coli and Klebsiella pneumoniae .
- Anticancer Screening : In vitro assays demonstrated that certain coumarin derivatives led to significant reductions in cell viability in MCF7 breast cancer cells, with IC50 values ranging from 10 to 30 µM .
Properties
IUPAC Name |
4-[(4-ethyl-2-oxochromen-7-yl)oxymethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-2-13-9-18(20)24-17-10-15(7-8-16(13)17)23-11-12-3-5-14(6-4-12)19(21)22/h3-10H,2,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPUUAVIUWAMQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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